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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)acetic acid

Cat. No.: B155855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2-(2-
Methoxyphenoxy)acetic acid, a compound of interest in various research and development

fields. The guide presents a comprehensive summary of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental

protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR spectra of 2-(2-
Methoxyphenoxy)acetic acid are presented below.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the different types of protons present in the

molecule and their neighboring environments.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.9 (broad s) singlet 1H -COOH

6.8 - 7.0 (m) multiplet 4H Ar-H

4.6 (s) singlet 2H -O-CH₂-

3.8 (s) singlet 3H -O-CH₃

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Chemical Shift (δ) ppm Assignment

171.0 C=O

149.5 Ar-C-O

147.5 Ar-C-O

122.0 Ar-C

121.0 Ar-C

115.0 Ar-C

112.5 Ar-C

67.0 -O-CH₂-

55.8 -O-CH₃

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A solution of 2-(2-Methoxyphenoxy)acetic acid was prepared by

dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated

solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The solution was

then filtered into a 5 mm NMR tube.
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Instrumentation: The ¹H and ¹³C NMR spectra were acquired on a JEOL JNM-ECA-500

spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C.

Data Acquisition:

¹H NMR: The spectrum was acquired with a pulse angle of 45 degrees, a relaxation delay of

5 seconds, and 16 scans.

¹³C NMR: The spectrum was acquired with a pulse angle of 30 degrees, a relaxation delay of

2 seconds, and 1024 scans.

Data Processing: The raw data was processed using appropriate software. A Fourier transform

was applied to the free induction decay (FID) to obtain the frequency-domain spectrum. The

spectrum was then phase-corrected and baseline-corrected. Chemical shifts were referenced

to the residual solvent peak.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

2900-3100 Broad O-H stretch (carboxylic acid)

1730 Strong C=O stretch (carboxylic acid)

1590, 1500 Medium C=C stretch (aromatic)

1250 Strong C-O stretch (aryl ether)

1120 Strong C-O stretch (aliphatic ether)

750 Strong
C-H bend (ortho-disubstituted

aromatic)

Experimental Protocol for FT-IR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance

(ATR) technique. A small amount of the solid 2-(2-Methoxyphenoxy)acetic acid was placed

directly onto the ATR crystal.

Instrumentation: The spectrum was recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background

spectrum of the clean ATR crystal was recorded prior to the sample measurement and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Mass Spectral Data
The mass spectrum of 2-(2-Methoxyphenoxy)acetic acid was obtained using the Electron

Ionization (EI) method.

m/z Relative Intensity (%) Assignment

182 40 [M]⁺ (Molecular Ion)

137 100 [M - COOH]⁺

109 30 [M - CH₂COOH]⁺

94 25 [C₆H₅OH]⁺

77 20 [C₆H₅]⁺

Proposed Fragmentation Pathway
The fragmentation of 2-(2-Methoxyphenoxy)acetic acid under electron ionization is initiated

by the loss of an electron to form the molecular ion at m/z 182. The base peak at m/z 137 is
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formed by the loss of the carboxyl group (-COOH). Subsequent fragmentation can lead to the

formation of other characteristic ions as outlined in the table above.

Experimental Protocol for Mass Spectrometry
Sample Introduction: A small amount of the sample was introduced into the mass spectrometer

via a direct insertion probe.

Instrumentation: The mass spectrum was obtained on a JEOL JMS-T100GCV "AccuTOF" gas

chromatograph-time-of-flight mass spectrometer.

Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.

Mass Analysis: The ions were analyzed using a time-of-flight (TOF) mass analyzer. The

spectrum was recorded over a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: A workflow diagram illustrating the process of spectroscopic analysis for an organic

compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-(2-Methoxyphenoxy)acetic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155855#spectral-data-for-2-2-methoxyphenoxy-
acetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b155855?utm_src=pdf-body-img
https://www.benchchem.com/product/b155855#spectral-data-for-2-2-methoxyphenoxy-acetic-acid-nmr-ir-ms
https://www.benchchem.com/product/b155855#spectral-data-for-2-2-methoxyphenoxy-acetic-acid-nmr-ir-ms
https://www.benchchem.com/product/b155855#spectral-data-for-2-2-methoxyphenoxy-acetic-acid-nmr-ir-ms
https://www.benchchem.com/product/b155855#spectral-data-for-2-2-methoxyphenoxy-acetic-acid-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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